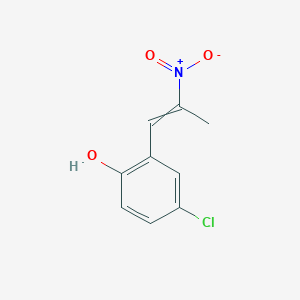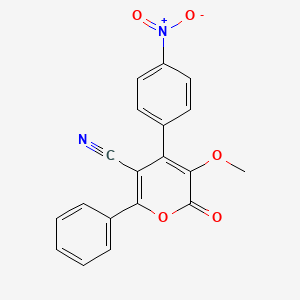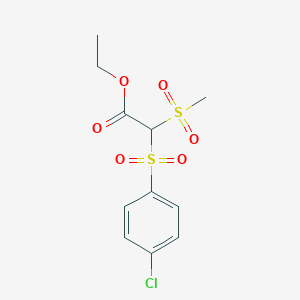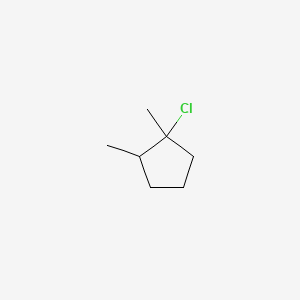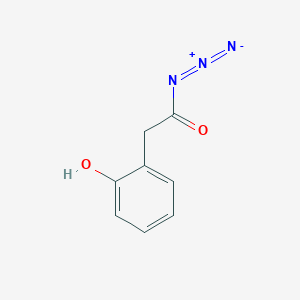
(2-Hydroxyphenyl)acetyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyphenyl)acetyl azide is an organic compound that belongs to the class of acyl azides It is characterized by the presence of an azide group (-N₃) attached to the acetyl group, which is further connected to a 2-hydroxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)acetyl azide typically involves the reaction of (2-Hydroxyphenyl)acetic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the stability of the azide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides.
化学反应分析
Types of Reactions
(2-Hydroxyphenyl)acetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles such as amines to form amides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement to form isocyanates, which can further react to form ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, thionyl chloride, phosphorus trichloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include amides, amines, isocyanates, ureas, and carbamates, depending on the specific reaction pathway and reagents used.
科学研究应用
(2-Hydroxyphenyl)acetyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Hydroxyphenyl)acetyl azide involves its reactivity towards nucleophiles and its ability to undergo rearrangement reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The Curtius rearrangement is a key pathway, where the azide group rearranges to form an isocyanate intermediate, which can further react to form ureas or carbamates .
相似化合物的比较
Similar Compounds
Phenylacetyl azide: Similar structure but lacks the hydroxyl group on the phenyl ring.
Benzoyl azide: Contains a benzoyl group instead of the (2-Hydroxyphenyl)acetyl group.
Acetyl azide: Lacks the phenyl ring entirely.
Uniqueness
(2-Hydroxyphenyl)acetyl azide is unique due to the presence of the hydroxyl group on the phenyl ring, which can participate in additional hydrogen bonding and influence the compound’s reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
CAS 编号 |
61361-08-8 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)acetyl azide |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-8(13)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 |
InChI 键 |
KSLSKOGZNBKXLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



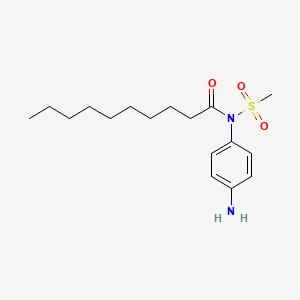
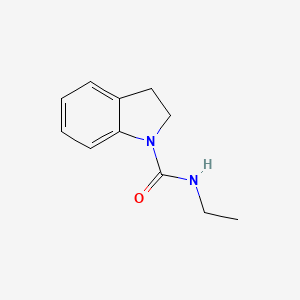
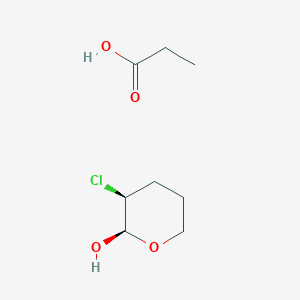
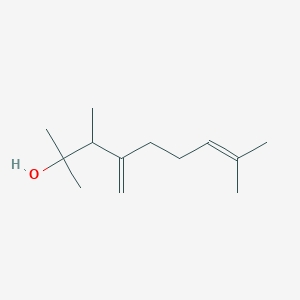


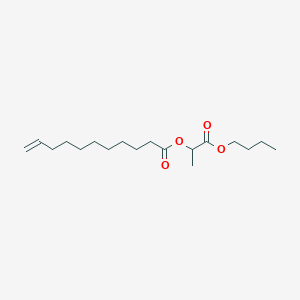
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
